

An In-depth Technical Guide on 4-methyl-2-penten-1-ol

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Compound of Interest

Compound Name: 2-Penten-1-ol, 4-methyl-

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This technical guide provides a comprehensive literature review of 4-methyl-2-penten-1-ol, a six-carbon allylic alcohol. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its chemical and physical properties, synthesis methodologies, spectroscopic data, and known biological activities. Due to the limited availability of data for 4-methyl-2-penten-1-ol, information on closely related isomers and the general class of allylic alcohols is included to provide a broader context.

Physicochemical Properties

4-Methyl-2-penten-1-ol, with the chemical formula $C_6H_{12}O$, is an unsaturated alcohol. It exists as two geometric isomers, (E) and (Z), due to the presence of a carbon-carbon double bond. While experimental physicochemical data for 4-methyl-2-penten-1-ol is sparse in the literature, some computed properties for the (E)-isomer are available. For comparative purposes, experimental data for the related saturated alcohol, 4-methyl-2-pentanol, is also provided.

Table 1: Physicochemical Properties of 4-methyl-2-penten-1-ol and Related Compounds

| Property | (E)-4-methyl-2-penten-1-ol (Computed) | 4-methyl-2-pentanol (Experimental) |
|--------------------------------|---|---------------------------------------|
| CAS Number | 69143-05-1 | 108-11-2 |
| Molecular Formula | C ₆ H ₁₂ O ^[1] | C ₆ H ₁₄ O |
| Molecular Weight | 100.16 g/mol ^[1] | 102.17 g/mol |
| Boiling Point | Not available | 131-132 °C |
| Density | Not available | 0.807 g/cm ³ |
| Solubility in Water | Not available | 15 g/L at 20 °C |
| XLogP3-AA | 1.2 ^[1] | 1.4 |
| Topological Polar Surface Area | 20.2 Å ² ^[1] | 20.2 Å ² |

Synthesis of 4-methyl-2-penten-1-ol

Detailed experimental protocols for the synthesis of 4-methyl-2-penten-1-ol are not readily available in peer-reviewed literature. However, general synthetic routes for allylic alcohols of this type include the Grignard reaction, aldol condensation, and hydroformylation.

A plausible and widely used method for the targeted synthesis of 4-methyl-2-penten-1-ol is the Grignard reaction. This approach involves the reaction of a Grignard reagent with an appropriate aldehyde. For the synthesis of 4-methyl-2-penten-1-ol, isovaleraldehyde could be reacted with a vinyl Grignard reagent, such as vinylmagnesium bromide.

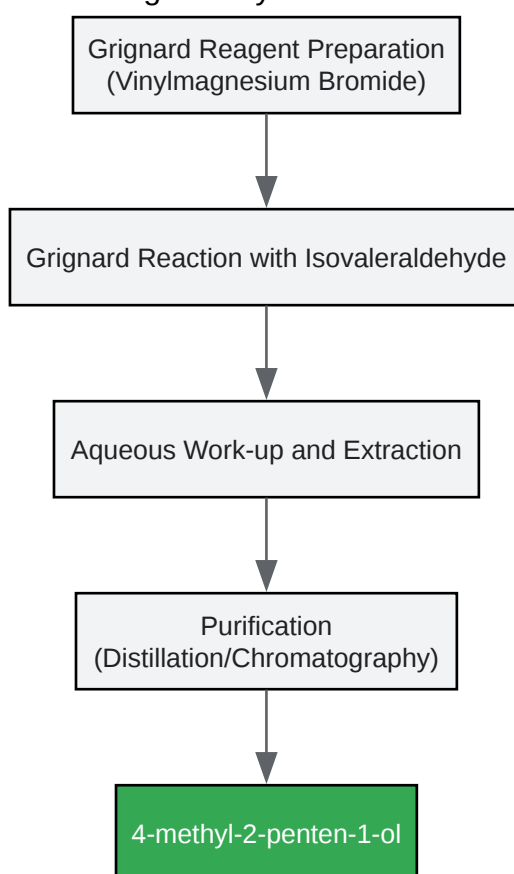
General Experimental Protocol for Grignard Synthesis:

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). A solution of vinyl bromide in the same anhydrous solvent is added dropwise to initiate the formation of vinylmagnesium bromide.
- **Grignard Reaction:** The solution of isovaleraldehyde in anhydrous ether is cooled in an ice bath. The prepared vinylmagnesium bromide solution is then added dropwise to the

aldehyde solution with constant stirring. The reaction is typically allowed to proceed to completion at room temperature.

- **Work-up:** The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield 4-methyl-2-penten-1-ol.

General Workflow for Grignard Synthesis of 4-methyl-2-penten-1-ol



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A generalized workflow for the synthesis of 4-methyl-2-penten-1-ol via a Grignard reaction.

Spectroscopic Analysis

Experimental spectroscopic data for 4-methyl-2-penten-1-ol is not widely published. However, based on the known spectral characteristics of similar molecules, the expected spectroscopic features can be predicted.

Table 2: Predicted Spectroscopic Data for 4-methyl-2-penten-1-ol

| Technique | Predicted Key Signals/Features |
|------------------------|--|
| ¹ H NMR | Signals corresponding to vinylic protons (δ 5.5-6.0 ppm), a proton on the carbon bearing the hydroxyl group (δ ~4.0 ppm), a broad singlet for the hydroxyl proton, and signals for the aliphatic protons, including a doublet for the two methyl groups of the isopropyl moiety. |
| ¹³ C NMR | Peaks in the olefinic region (δ 120-140 ppm), a peak for the carbon attached to the hydroxyl group (δ ~60-70 ppm), and peaks for the aliphatic carbons. |
| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm ⁻¹ due to the O-H stretching of the alcohol, C-H stretching absorptions just below 3000 cm ⁻¹ , and a C=C stretching absorption around 1650-1670 cm ⁻¹ . |
| Mass Spectrometry (MS) | A molecular ion peak (M ⁺) at m/z 100. Fragmentation would likely involve the loss of water (M-18), and cleavage of the C-C bond adjacent to the oxygen atom. |

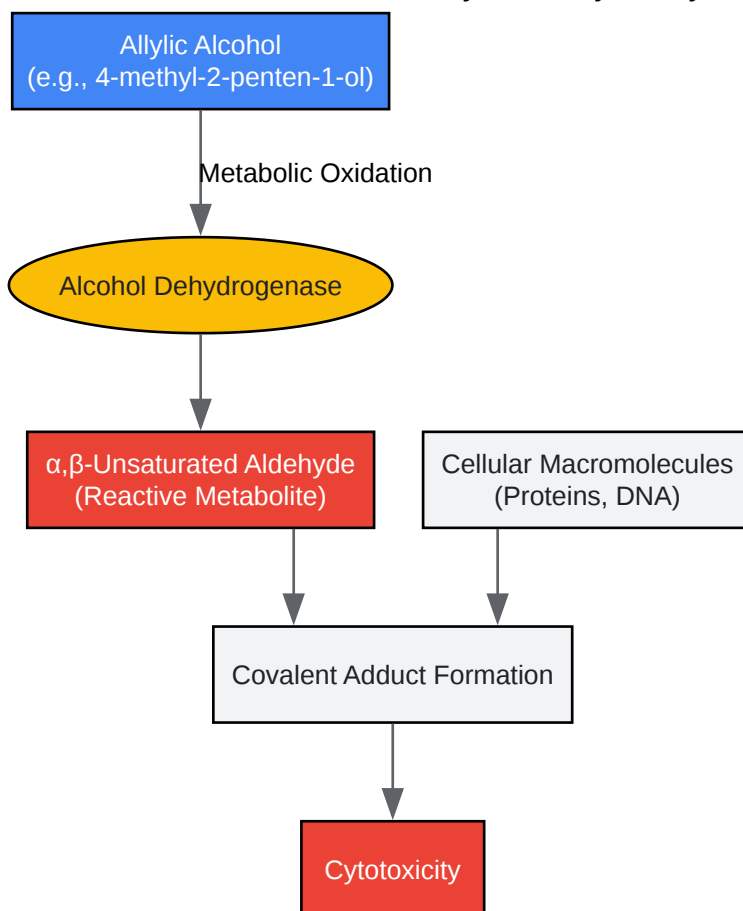
Biological Activity and Toxicological Profile

There is a significant lack of published research on the specific biological activities of 4-methyl-2-penten-1-ol. However, the broader class of allylic alcohols is known to possess a range of biological effects, and some members are found in bioactive natural products.

Allyl alcohol and its derivatives can exhibit antimicrobial properties. For instance, allyl alcohol, a metabolic product of garlic, has been shown to induce oxidative stress in *Candida albicans*.^[2] This is mediated through the depletion of glutathione and an increase in reactive oxygen species.^[2] The toxicity of many allylic alcohols is often attributed to their metabolic oxidation to the corresponding α,β -unsaturated aldehydes or ketones. These metabolites are electrophilic and can react with cellular nucleophiles, such as proteins, leading to cellular damage.

The general mechanism of toxicity for many allylic alcohols involves enzymatic oxidation by alcohol dehydrogenase to form a reactive α,β -unsaturated aldehyde. This aldehyde can then adduct to cellular macromolecules, leading to cytotoxicity.

General Metabolic Activation and Toxicity Pathway of Allylic Alcohols



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